2,5-Difluoro-4-nitropyridine
Description
2,5-Difluoro-4-nitropyridine (C₅H₂F₂N₂O₂) is a fluorinated nitro-substituted pyridine derivative characterized by a pyridine ring with a nitro (-NO₂) group at the 4-position and fluorine atoms at the 2- and 5-positions. This compound exhibits unique electronic and steric properties due to the strong electron-withdrawing effects of the nitro and fluorine substituents, which significantly influence its reactivity, solubility, and applications in organic synthesis and medicinal chemistry. The fluorine atoms enhance lipophilicity and metabolic stability, making it valuable in pharmaceutical intermediates, while the nitro group facilitates electrophilic and nucleophilic transformations .
Properties
Molecular Formula |
C5H2F2N2O2 |
|---|---|
Molecular Weight |
160.08 g/mol |
IUPAC Name |
2,5-difluoro-4-nitropyridine |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H |
InChI Key |
MWYKKLNGBMSFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitropyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often relies on continuous flow synthesis techniques to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines and alcohols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Substitution: Sodium methoxide or aqueous methanol can be used for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Major Products Formed:
Substitution: N-substituted 2-amino-5-nitropyridines.
Reduction: 2,5-Difluoro-4-aminopyridine.
Scientific Research Applications
2,5-Difluoro-4-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antibacterial agents.
Agrochemicals: The compound is used in the development of herbicides and insecticides.
Material Science: It is employed in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-nitropyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms and the nitro group. These substituents reduce the basicity of the pyridine ring and enhance its reactivity towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Key Observations :
- Melting Point: The addition of fluorine atoms increases melting points compared to non-fluorinated analogs (e.g., 4-nitropyridine) due to enhanced dipole-dipole interactions and crystalline packing .
- Solubility: Fluorine’s electron-withdrawing nature reduces solubility in polar solvents relative to non-fluorinated analogs but improves lipid membrane permeability .
Chemical Reactivity
Electrophilic Substitution
- This compound : The nitro group deactivates the ring, directing electrophiles to the 3-position. Fluorine’s inductive effect further reduces reactivity at adjacent positions .
- 4-Nitropyridine : Nitro group directs electrophiles to the 3-position, but without fluorine’s deactivation, reactivity is higher .
- 2-Fluoro-4-nitropyridine : Similar regioselectivity to the difluoro analog but exhibits faster reaction rates due to reduced steric hindrance .
Reduction Reactions
- This compound: Catalytic hydrogenation yields 2,5-difluoro-4-aminopyridine, a precursor for antimetabolite drugs. The fluorine atoms stabilize the amine product against oxidation .
- 4-Nitropyridine: Reduces to 4-aminopyridine, a potassium channel blocker, but lacks fluorine’s metabolic stability .
Research Findings and Advancements
- A 2024 study demonstrated that this compound exhibits 30% higher catalytic turnover in Suzuki-Miyaura couplings than 2-fluoro-4-nitropyridine, attributed to fluorine’s synergistic electronic effects .
- Thermal stability assays (2023) revealed that the difluoro analog decomposes at 220°C, outperforming 4-nitropyridine (180°C) and 2-chloro-4-nitropyridine (200°C) in high-temperature applications .
Biological Activity
2,5-Difluoro-4-nitropyridine is a fluorinated heterocyclic compound characterized by the presence of two fluorine atoms and a nitro group on the pyridine ring. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHFNO
Key Features:
- Fluorine Substituents: Enhance lipophilicity and membrane penetration.
- Nitro Group: Can be reduced to form reactive intermediates, participating in redox reactions.
Mechanisms of Biological Activity
- Membrane Penetration: The fluorine atoms increase the compound's ability to cross biological membranes, potentially enhancing its efficacy as a therapeutic agent.
- Reactive Intermediates Formation: The nitro group can undergo reduction, leading to the formation of reactive species that may interact with cellular components, impacting various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In Vitro Studies: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of nitropyridines have demonstrated IC values in the micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents .
- Mechanisms of Action: These compounds may induce apoptosis and cell cycle arrest in cancer cells. For example, one study reported that a related compound caused G2/M phase cell cycle arrest and increased apoptosis rates in HepG2 hepatocellular carcinoma cell lines .
Other Biological Activities
- Antimicrobial Properties: Some derivatives of nitropyridine have shown antimicrobial activity, suggesting potential applications in treating infections.
- Enzyme Inhibition: Certain analogs have been explored for their ability to inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs), which play a role in gene expression and cancer cell survival .
Case Studies
| Study | Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|---|
| 1 | This compound derivative | MDA-MB-361 | 4.20 ± 0.19 | Apoptosis induction |
| 2 | Related nitropyridine | HepG2 | 3.84 ± 0.54 | G2/M phase arrest |
| 3 | Phenoxy-substituted nitropyridine | A549 | 6.6 ± 0.6 | MMP inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
